molecular formula C11H15Cl2N B13137014 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13137014
M. Wt: 232.15 g/mol
InChI Key: GWTBDIBTVAGNLX-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H15Cl2N. It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom and a methyl group on the naphthalene ring, as well as an amine group. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups, along with the amine functionality, make it a valuable compound for various applications .

Biological Activity

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound belonging to the tetrahydronaphthalene family. It is characterized by a unique molecular structure that includes a chlorine atom at the 7th position and a methyl group at the 5th position of the naphthalene ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C11H16ClN·HCl
  • Molecular Weight : Approximately 201.71 g/mol
  • CAS Number : 2089334-87-0

The hydrochloride form enhances solubility in water, making it suitable for various research applications. Its structural characteristics contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be relevant in pharmacology. The compound's structure suggests potential interactions with several biological pathways.

  • Chiral Amine Derivative : The compound acts as a chiral amine, which is significant for kinetic resolution processes in drug development.
  • Reactivity Profile : The presence of the chlorine atom enhances its reactivity, particularly in substitution reactions, allowing it to function as an intermediate in various chemical transformations.
  • Biochemical Interactions : Interaction studies have indicated that this compound can influence biochemical pathways, although specific mechanisms are still under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their implications for pharmacology:

Study 1: Kinetic Resolution of Chiral Amines

A study demonstrated that derivatives of tetrahydronaphthalene compounds could be effectively used in kinetic resolution processes. The unique structural features of this compound enhance its utility in synthesizing chiral drugs.

Study 2: Neuropharmacological Effects

Research on related compounds has shown that modifications to the naphthalene structure can influence neuropharmacological activity. For instance, compounds with similar structural motifs have been investigated for their effects on neurotransmitter levels in the brain, indicating potential applications in treating neurological disorders .

Study 3: Anticancer Activity

Some analogs of tetrahydronaphthalene derivatives have exhibited significant anticancer properties. The structure–activity relationship (SAR) studies suggest that the presence of halogen substituents like chlorine can enhance cytotoxicity against various cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-am2089334-87-0Unique methyl group at position 5; potential biological activity
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine59376-81-7Lacks methyl substitution at position 5; different biological profile
(R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-am784139-96-4Chiral center; different stereochemistry impacting biological activity

The unique presence of both chlorine and methyl groups distinguishes this compound from its analogs and may confer specific pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 7-chloro-5-methyl-1-tetralone) using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Key steps include:

  • Chiral resolution : Use chiral auxiliaries (e.g., (S)-1-phenylethylamine) or enzymatic resolution to isolate enantiomers .
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC with C18 columns to achieve >98% purity.
  • Critical parameters : Control pH during hydrochloride salt formation (pH 4–5) to avoid decomposition .

Q. How can the stereochemistry of this compound be confirmed?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve absolute configuration .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) and 0.1% diethylamine; compare retention times with known standards .
  • Optical rotation : Measure [α]D at 589 nm and cross-reference with literature values for analogous compounds (e.g., sertraline derivatives ).

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC-UV/MS : Employ a Waters XBridge C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% trifluoroacetic acid in water/acetonitrile gradient (5→95% over 20 min). Detect impurities like dechlorinated byproducts or N-methylated analogues .
  • NMR : ¹H and ¹³C NMR (DMSO-d6) to identify residual solvents (e.g., DMF) or unreacted intermediates.

Advanced Research Questions

Q. How do substituent positions (e.g., 5-methyl vs. 7-chloro) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to compare electron density at the amine group. The 7-chloro substituent reduces electron density, slowing SN2 reactions, while the 5-methyl group sterically hinders bulky nucleophiles .
  • Experimental validation : React with methyl iodide in THF; monitor reaction kinetics via LC-MS. Methylation occurs preferentially at the amine over the aromatic ring .

Q. What strategies mitigate racemization during large-scale synthesis of the (1S)-enantiomer?

  • Methodological Answer :

  • Low-temperature protocols : Conduct reactions below −20°C to minimize thermal racemization .
  • Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of imine precursors .
  • In-line monitoring : Implement PAT (Process Analytical Technology) with Raman spectroscopy to track enantiomeric excess (ee) in real time .

Q. How can degradation pathways of this compound under accelerated stability conditions (40°C/75% RH) be characterized?

  • Methodological Answer :

  • Forced degradation studies : Expose to UV light (254 nm), acidic (0.1M HCl), and oxidative (3% H2O2) conditions.
  • Degradation products : Identify via HRMS and 2D NMR. Major pathways include:
  • Hydrolysis : Cleavage of the tetrahydronaphthalene ring to form chlorinated aniline derivatives .
  • Oxidation : Formation of N-oxide byproducts .

Q. Key Challenges & Contradictions in Literature

  • Stereochemical assignments : Some studies report conflicting optical rotations for enantiomers due to solvent polarity effects .
  • Degradation kinetics : Hydrolysis rates vary significantly between free base and salt forms; HCl accelerates ring-opening reactions .

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C11H14ClN.ClH/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13;/h5-6,11H,2-4,13H2,1H3;1H

InChI Key

GWTBDIBTVAGNLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCCC2N)Cl.Cl

Origin of Product

United States

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